3-(4-Chlorophenyl)-1-cyclopropylpiperazine

描述

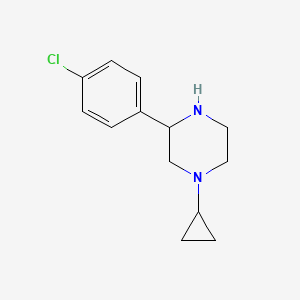

3-(4-Chlorophenyl)-1-cyclopropylpiperazine is a piperazine derivative characterized by a 4-chlorophenyl substituent at the 3-position of the piperazine ring and a cyclopropyl group at the 1-position.

Structure

2D Structure

属性

IUPAC Name |

3-(4-chlorophenyl)-1-cyclopropylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2/c14-11-3-1-10(2-4-11)13-9-16(8-7-15-13)12-5-6-12/h1-4,12-13,15H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIAGCJMLMLXHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCNC(C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269023 | |

| Record name | 3-(4-Chlorophenyl)-1-cyclopropylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248908-14-6 | |

| Record name | 3-(4-Chlorophenyl)-1-cyclopropylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1248908-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-1-cyclopropylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-(4-Chlorophenyl)-1-cyclopropylpiperazine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a cyclopropyl group and a 4-chlorophenyl moiety. The presence of the chlorophenyl group enhances its lipophilicity, which may influence its biological interactions and efficacy .

| Property | Value |

|---|---|

| Molecular Weight | 214.65 g/mol |

| CAS Number | 1248908-14-6 |

| Melting Point | Not specified |

| Biological Activity | Antitumor, antibacterial, antifungal |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Receptor Binding : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, which could explain some of its biological effects .

- Enzyme Interactions : It may act as a substrate or inhibitor for specific enzymes, modulating biochemical pathways critical for cellular functions .

- Electrophilic Reactions : Similar compounds have been shown to participate in electrophilic substitution reactions, forming sigma bonds with biomolecules .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antitumor Activity : It has been evaluated for its potential to inhibit tumor growth in various cancer cell lines .

- Antibacterial and Antifungal Properties : The compound has demonstrated effectiveness against certain bacterial and fungal strains, suggesting its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antitumor Study : A study synthesized various derivatives of piperazine and evaluated their antitumor activity. Results indicated that modifications to the piperazine structure could enhance efficacy against cancer cells .

- Antibacterial Evaluation : In vitro tests showed that this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

- Mechanistic Insights : Research indicated that the compound's mechanism involves disruption of cellular signaling pathways related to growth and apoptosis, highlighting its potential as a therapeutic agent in oncology .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic potential:

- Absorption and Distribution : The lipophilic nature of the chlorophenyl group may facilitate better absorption across cell membranes.

- Metabolism : It undergoes metabolic transformations that can lead to both active and inactive metabolites, influencing its overall pharmacological effects .

相似化合物的比较

Key Structural Features:

| Compound Name | Substituents on Piperazine Ring | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 3-(4-Chlorophenyl)-1-cyclopropylpiperazine | 3-(4-Cl-phenyl), 1-cyclopropyl | C₁₃H₁₆ClN₂ | 247.74* |

| 1-(4-Chlorophenyl)piperazine (4-CPP) | 1-(4-Cl-phenyl) | C₁₀H₁₃ClN₂ | 196.7 |

| 1-(3-Chlorophenyl)piperazine (3-CPP) | 1-(3-Cl-phenyl) | C₁₀H₁₃ClN₂ | 196.7 |

| 3-(4-Bromophenyl)-1-cyclopropylpiperazine | 3-(4-Br-phenyl), 1-cyclopropyl | C₁₃H₁₇BrN₂ | 281.19 |

| 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | 1-(3-Cl-phenyl), 4-(3-Cl-propyl) | C₁₃H₁₈Cl₂N₂ | 273.20 |

Key Differences :

- Halogen Position : 4-CPP (para-Cl) vs. 3-CPP (meta-Cl) exhibit distinct receptor binding profiles; para-substitution generally enhances serotonin receptor affinity .

- Bromine vs. Chlorine : The brominated analog (3-(4-Br-phenyl)-1-cyclopropylpiperazine) has higher molecular weight and lipophilicity, which may influence pharmacokinetics .

Pharmacological Activity

Receptor Binding and Selectivity:

- 4-CPP : Shows affinity for serotonin receptors (5-HT₁₀₀ and 5-HT₂₀₀), with psychoactive effects reported in forensic studies .

- This compound : The cyclopropyl group may reduce off-target interactions compared to 4-CPP, as seen in eIF4A3 inhibitors where cyclopropane-containing derivatives demonstrated enantiomer-specific activity .

Enzymatic Inhibition:

- Piperazine derivatives with para-substituted aryl groups (e.g., 4-CPP) are precursors for kinase inhibitors. The target compound’s rigid structure may enhance binding to ATP pockets in kinases .

Physicochemical Properties

| Property | 3-(4-Cl-phenyl)-1-cyclopropylpiperazine | 4-CPP | 3-CPCPP |

|---|---|---|---|

| LogP (Predicted) | ~2.8 | 2.5 | 3.1 |

| Solubility (Water) | Low | Moderate | Low |

| Metabolic Stability | High (cyclopropyl reduces oxidation) | Moderate | Low |

Notes:

准备方法

Conventional Synthetic Route

The classical approach to synthesize 3-(4-Chlorophenyl)-1-cyclopropylpiperazine generally follows a two-step nucleophilic substitution process:

Step 1: Preparation of 4-Chlorophenylpiperazine Intermediate

The synthesis starts with the formation of the 4-chlorophenylpiperazine intermediate by reacting 4-chloroaniline with bis-(2-chloroethyl)amine hydrochloride or a similar chlorinated amine precursor under acidic or neutral conditions. This step typically involves refluxing in a suitable solvent like xylene with a catalyst such as p-toluenesulfonic acid to facilitate ring closure and amine substitution, yielding the desired piperazine derivative as a hydrochloride salt.Step 2: Alkylation with Cyclopropyl Halide

The 4-chlorophenylpiperazine intermediate is then reacted with cyclopropyl bromide or cyclopropyl chloride under basic conditions (potassium carbonate or sodium hydroxide) in a polar aprotic solvent such as acetone or dimethylformamide. The base deprotonates the piperazine nitrogen, enabling nucleophilic substitution with the cyclopropyl halide to afford this compound. The reaction is typically conducted at reflux temperature for several hours to ensure completion.Purification

The crude product is purified by recrystallization or column chromatography to remove unreacted starting materials and side products, yielding the target compound with high purity.

Reaction Conditions Summary Table

| Step | Reactants | Conditions | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Chloroaniline + bis-(2-chloroethyl)amine hydrochloride | Reflux, 140-145°C, 20 h | Xylene | ~84-85% |

| 2 | 4-Chlorophenylpiperazine + cyclopropyl bromide | Reflux, 12-15 h, basic medium | Acetone/water mix | ~70-75% |

Note: The yields are approximate and based on analogous compounds such as 3-(2-chlorophenyl)-1-cyclopropylpiperazine reported in literature.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to enhance the efficiency of organic syntheses, including piperazine derivatives. This technique leverages dielectric heating to accelerate reaction rates, reduce reaction times, and improve yields and purity.

Microwave Irradiation Benefits

Microwave-assisted organic synthesis (MAOS) can complete alkylation and condensation reactions in minutes rather than hours, with reported yield improvements exceeding 10%. The method is also environmentally favorable due to reduced solvent use and energy consumption.Application to Piperazine Derivatives

In the synthesis of neuroleptic drugs and their intermediates, microwave irradiation has been successfully applied to reactions similar to the alkylation of piperazine rings with cyclopropyl halides. For example, microwave-assisted alkylation of piperazine intermediates with alkyl halides under controlled microwave power (160-500 W) and short irradiation times (≤ 2 minutes) resulted in yields of 90% or higher with improved purity.Optimization Parameters

Reaction optimization involves adjusting microwave power intensity and irradiation time. Pulsed heating (irradiation in 30-second increments) allows precise control and monitoring by thin-layer chromatography (TLC). The optimized conditions minimize by-product formation and maximize product yield.

Microwave Method Reaction Conditions Table

| Parameter | Range Tested | Optimal Condition | Outcome |

|---|---|---|---|

| Microwave Power (W) | 160, 350, 500 | 350 W | Highest yield and purity |

| Irradiation Time (min) | 0.5 to 2 | 1.5 min | Complete reaction, minimal by-products |

| Solvent | Xylene, Acetone/Water | Xylene for intermediate formation; Acetone/Water for alkylation | Efficient heating and reaction progress |

| Yield (%) | Conventional: ~70-75% | Microwave: ~90-95% | Significant improvement |

Industrial-Scale Considerations

Continuous Flow Reactors

For industrial production, continuous flow reactors can be employed to scale up the synthesis of this compound. These reactors allow precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced yields and reproducibility.Automation and Process Control

Automated systems integrated with in-line monitoring (e.g., HPLC, IR spectroscopy) optimize reaction conditions in real-time, reduce batch-to-batch variability, and ensure compliance with regulatory standards for pharmaceutical intermediates.Environmental and Safety Aspects

The use of microwave-assisted synthesis and continuous flow technology aligns with green chemistry principles by reducing solvent waste, energy consumption, and hazardous by-product formation.

Summary of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Conventional Synthesis | Nucleophilic substitution under reflux; multi-hour reaction | Well-established; scalable | Long reaction times; moderate yields |

| Microwave-Assisted Synthesis | Rapid heating; short reaction times; improved yields | Eco-friendly; high efficiency | Requires specialized equipment |

| Industrial Continuous Flow | Automated, controlled reaction parameters | High reproducibility; scalable | Initial capital investment |

Research Findings and Analytical Data

Yield and Purity

Microwave-assisted methods consistently show at least 10% higher yields compared to conventional heating, with purity confirmed by melting point analysis, TLC, co-TLC, NMR, and IR spectroscopy.Reproducibility

Repeated syntheses under optimized microwave conditions demonstrate robust reproducibility, critical for pharmaceutical intermediate production.Spectroscopic Characterization NMR and IR spectra confirm the structural integrity of the synthesized this compound, with characteristic signals corresponding to the cyclopropyl group and chlorophenyl moiety.

常见问题

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(4-chlorophenyl)-1-cyclopropylpiperazine with high purity?

Methodological Answer: The synthesis typically involves coupling a 4-chlorophenyl group to a cyclopropyl-substituted piperazine core. Key steps include:

- Reductive Amination : As demonstrated for analogous piperazines, reacting 1-(3-chlorophenyl)piperazine hydrochloride with cyclopropane derivatives (e.g., cyclopropanal) in ethanol under controlled pH (8–9) yields the target compound .

- Solvent Optimization : Polar aprotic solvents like acetonitrile or DMF improve reaction efficiency, while temperatures of 60–80°C enhance reaction rates .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures achieves >95% purity. Confirm purity via HPLC (C18 column, λ = 258 nm) .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its configuration?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to resolve substituent positions. For example, the cyclopropyl group shows distinct triplet signals at δ 0.8–1.2 ppm .

- X-ray Crystallography : Single-crystal analysis confirms bond angles and spatial arrangement, critical for studying interactions with biological targets .

- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental UV-Vis spectra (λmax ≈ 258 nm) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust .

- Storage : Store at –20°C in airtight containers to prevent degradation. Avoid exposure to strong oxidizers (e.g., peroxides) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous runoff to prevent environmental contamination .

Advanced Research Questions

Q. What strategies resolve contradictions in reported receptor binding affinities of this compound across studies?

Methodological Answer:

- Comparative Receptor Assays : Use radioligand binding assays (e.g., H-8-OH-DPAT for 5-HT1A) under standardized conditions (pH 7.4, 25°C) to minimize variability .

- Statistical Meta-Analysis : Apply hierarchical Bayesian models to integrate data from disparate studies, accounting for differences in cell lines (e.g., CHO vs. HEK293) and ligand concentrations .

- Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing cyclopropyl with methyl groups) to isolate contributions to binding discrepancies .

Q. How should researchers design experiments to assess the metabolic stability of this compound?

Methodological Answer:

- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) at 37°C. Monitor degradation via LC-MS/MS, quantifying metabolites like 4-chlorophenol (m/z 128) .

- Kinetic Analysis : Calculate half-life (t1/2) and intrinsic clearance (Clint) using Michaelis-Menten parameters. Compare with control compounds (e.g., propranolol) .

- Stability Under Stress : Expose to UV light (254 nm) and acidic/basic conditions (pH 2–12) to identify degradation pathways .

Q. What methodologies elucidate the compound’s interaction with serotonin (5-HT) and dopamine (D) receptors?

Methodological Answer:

- Functional Assays : Measure cAMP accumulation in transfected cells (e.g., HEK293 expressing 5-HT7 receptors) to determine agonism/antagonism .

- Molecular Docking : Use AutoDock Vina to simulate binding poses in receptor crystal structures (e.g., PDB ID 6A93 for 5-HT1A). Validate with mutagenesis studies .

- In Vivo Microdialysis : Administer the compound to rodents and quantify extracellular dopamine in the striatum via HPLC-ECD .

Q. How can researchers optimize the pharmacokinetic profile of this compound for CNS penetration?

Methodological Answer:

- LogP Measurement : Determine octanol/water partition coefficients (target LogP ≈ 2–3) to balance lipophilicity and solubility .

- Blood-Brain Barrier (BBB) Assays : Use in vitro models (e.g., MDCK-MDR1 cells) to measure permeability (Papp > 5 × 10<sup>−6</sup> cm/s indicates CNS penetration) .

- Prodrug Design : Introduce ester groups to enhance solubility, which are cleaved enzymatically post-absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。